2-Benzothiazol-2-yl-2-methylpropionitrile

Description

Nomenclature and Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(1,3-benzothiazol-2-yl)-2-methylpropanenitrile. Several synonyms exist for this compound, including:

The compound belongs to the class of organic heterocyclic compounds containing both sulfur and nitrogen atoms in its structure. Specifically, it contains a benzothiazole moiety connected to a methylpropionitrile group.

From a structural perspective, 2-Benzothiazol-2-yl-2-methylpropionitrile possesses the following characteristics:

Table 1: Basic Chemical Information of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-(1,3-benzothiazol-2-yl)-2-methylpropanenitrile |

| Molecular Formula | C11H10N2S |

| Molecular Weight | 202.28 g/mol |

| Chemical Structure | Benzothiazole ring with methylpropionitrile at C-2 position |

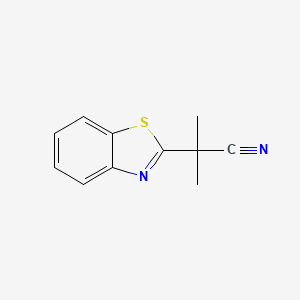

This compound contains a benzothiazole core structure, which consists of a benzene ring fused with a thiazole ring. The 2-position of the benzothiazole is substituted with a 2-methylpropionitrile group, which includes a nitrile functional group (carbon-nitrogen triple bond) and two methyl groups.

Historical Context and Development

While the exact date of first synthesis of this compound is not clearly documented in the available literature, the compound is part of the broader development of benzothiazole derivatives, which have garnered significant scientific interest over the past several decades.

Benzothiazole-based compounds have historically been explored for their diverse biological activities. Research into benzothiazole derivatives accelerated in the late 20th and early 21st centuries, with increased focus on their potential applications in medicinal chemistry.

The development of this compound likely follows synthetic pathways common to other 2-substituted benzothiazoles. These synthetic routes typically involve either intramolecular formation of the benzothiazole ring from precursors or intermolecular construction of the benzothiazole system.

The scientific interest in this compound and related structures has grown alongside advances in synthetic methodologies for heterocyclic compounds, particularly those involving sulfur and nitrogen atoms in their core structure.

Position within Benzothiazole Family of Compounds

This compound is a member of the benzothiazole family, a diverse group of heterocyclic compounds characterized by their fused ring system consisting of a benzene ring and a thiazole ring. Benzothiazoles are known for their broad spectrum of biological activities, which are influenced by the nature and position of substituents on the core structure.

As a C-2 substituted benzothiazole, this compound belongs to a particularly important subclass within the benzothiazole family. The C-2 position of benzothiazoles is a critical site for substitution that often determines the biological activity and chemical properties of these compounds. The substitution at this position with a methylpropionitrile group distinguishes this compound from other members of the family.

The benzothiazole scaffold is considered a privileged structure in medicinal chemistry and drug discovery, with applications spanning:

Within this family, the nitrile-containing derivatives like this compound represent an interesting subset with potential for specific chemical reactivity and biological interactions. The nitrile group can serve as a hydrogen bond acceptor and can participate in various chemical transformations.

Table 2: Comparison of this compound with Related Benzothiazole Derivatives

The synthetic approaches to this compound and related C-2 substituted benzothiazoles include:

Chemical Registry Information and Identifiers

This compound is registered in various chemical databases with specific identifiers that facilitate its precise identification and tracking in scientific literature and chemical inventories.

Table 3: Chemical Registry Information for this compound

The compound also has several documented physical and chemical properties:

Table 4: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Physical State | Solid | |

| Melting Point | 45-47°C | |

| Flash Point | 156.1°C | |

| Boiling Point | 334.4°C at 760 mmHg | |

| Density | 1.216 g/cm³ | |

| Refractive Index | 1.625 |

The structural features of this compound can be identified through its Simplified Molecular Input Line Entry System (SMILES) notation:

CC(C)(C#N)C1=NC2=CC=CC=C2S1

This SMILES representation encodes the complete structure of the molecule, including the benzothiazole core and the methylpropionitrile substituent at the 2-position.

The International Chemical Identifier (InChI) for this compound provides a standardized method to represent the chemical structure, allowing for consistent identification across different chemical databases and software platforms. The InChI system, developed by the International Union of Pure and Applied Chemistry (IUPAC) and the InChI Trust, creates a unique string that encodes the chemical structure information in a layered format.

The associated InChI Key (SWNMCRPDVLARDN-UHFFFAOYSA-N) serves as a fixed-length (27 character) condensed digital representation that facilitates electronic searching of the compound in databases.

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c1-11(2,7-12)10-13-8-5-3-4-6-9(8)14-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNMCRPDVLARDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653010 | |

| Record name | 2-(1,3-Benzothiazol-2-yl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66277-05-2 | |

| Record name | 2-(1,3-Benzothiazol-2-yl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Benzothiazol-2-yl-2-methylpropionitrile (CAS No. 66277-05-2) is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzothiazole ring system attached to a propionitrile moiety. This structure is significant as it influences the compound's biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H8N2S |

| Molecular Weight | 188.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | 66277-05-2 |

1. Antimicrobial Activity

Research indicates that compounds with a benzothiazole core exhibit significant antimicrobial properties. A study highlighted that derivatives of benzothiazole, including those similar to this compound, displayed potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential enzymes.

2. Anticancer Properties

Benzothiazole derivatives have been investigated for their anticancer potential. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways . The compound's ability to inhibit specific kinases involved in cell proliferation further supports its role as an anticancer agent.

3. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of benzothiazole derivatives in models of neurodegenerative diseases such as Alzheimer's. Compounds structurally related to this compound have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic neurotransmission . This activity is crucial for developing treatments for cognitive decline associated with Alzheimer's disease.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as AChE and various kinases, leading to altered cellular functions.

- Oxidative Stress Modulation : By acting as an antioxidant, it can mitigate oxidative damage in cells, which is particularly relevant in neurodegenerative conditions .

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, preventing their proliferation and promoting apoptosis .

Case Studies

Several case studies have documented the efficacy of benzothiazole derivatives:

- Study on Antimicrobial Activity : A series of benzothiazole derivatives were synthesized and tested against fungal pathogens, showing effective inhibition at low concentrations (MIC values ranging from 15.6 μg/mL) .

- Neuroprotective Study : In a study involving PC12 cells, derivatives similar to this compound demonstrated significant cytotoxicity reduction and antioxidant activity .

- Anticancer Activity : A recent investigation found that specific analogs exhibited IC50 values indicating strong inhibition of cancer cell growth, emphasizing their potential in cancer therapy .

Scientific Research Applications

Synthesis and Chemical Properties

BMMPN is synthesized through selective methylation processes that enhance its pharmacological properties. Recent studies have demonstrated efficient methods for synthesizing derivatives of 2-arylpropionitriles, which include BMMPN as a key intermediate. The methodology involves using quaternary ammonium salts as methylating agents, leading to high yields of desired products .

Table 1: Synthesis Conditions for BMMPN Derivatives

| Reaction Component | Conditions | Yield (%) |

|---|---|---|

| Quaternary Ammonium Salt | Toluene, 120°C | 71% |

| Base (Cs2CO3) | 2 equivalents | - |

| Reaction Time | 26 hours | - |

Biological Activities

BMMPN and its derivatives exhibit a range of biological activities, particularly in the fields of neuropharmacology and oncology.

Neuroprotective Effects

Research indicates that benzothiazole derivatives, including BMMPN, show promise in treating neurodegenerative diseases such as Alzheimer's and depression. A study highlighted the inhibitory potency of BMMPN derivatives against monoamine oxidase (MAO) and cholinesterase (ChE), crucial enzymes in neurodegeneration .

Case Study: Inhibition of MAO-B

- Compound Tested: BMMPN derivative (4g)

- IC50 Value: 9.13 μM

- Effectiveness: Reduced immobility time in forced swim tests, indicating antidepressant-like effects.

| Compound | Target Enzyme | IC50 (μM) | Activity Description |

|---|---|---|---|

| 4g | MAO-B | 9.13 | Significant antidepressant activity |

| 4f | BuChE | 47.61 | Moderate inhibition |

Medicinal Applications

BMMPN serves as a versatile precursor in the synthesis of various pharmaceuticals:

Anti-inflammatory Drugs

BMMPN is utilized in the synthesis of anti-inflammatory drugs like Flurbiprofen. The selective methylation process allows for late-stage functionalization, enhancing the efficacy of lead compounds .

Example Application: Flurbiprofen Synthesis

- Starting Material: 2-(4-biphenyl)propionitrile

- Yield Post-Hydrolysis: Quantitative yield of Flurbiprofen

Cancer Treatment

Compounds derived from BMMPN have been explored for their potential in cancer therapies, particularly due to their ability to modify pharmacokinetic properties through structural modifications .

Environmental Considerations

The synthesis of BMMPN has been optimized to reduce environmental impact by utilizing greener solvents such as tert-butanol and 2-methyl-THF, showcasing a commitment to sustainable chemistry practices .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The compound 2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile (CAS 24793-01-9) serves as a relevant comparator. Key structural differences include:

- Substituent : The comparator features a sulfanylthio (-S-) group linking the benzothiazole ring to an acetonitrile moiety, while 2-Benzothiazol-2-yl-2-methylpropionitrile has a direct methylpropionitrile substituent.

- Electronic Effects : The sulfanyl group in the comparator may exhibit moderate electron-donating properties, whereas the nitrile group in the target compound is strongly electron-withdrawing.

Molecular Data Comparison

| Property | This compound | 2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile |

|---|---|---|

| CAS Number | Not reported | 24793-01-9 |

| Molecular Formula | C${11}$H${9}$N$_{2}$S* | C${9}$H${6}$N${2}$S${2}$ |

| Molecular Weight | ~215.26 (estimated) | 206.29 |

| Key Functional Groups | Benzothiazole, nitrile, methyl | Benzothiazole, sulfanyl, nitrile |

*Estimated based on structural analysis.

Preparation Methods

Synthesis via Benzothiazol-2-ylacetonitrile Alkylation

One of the principal methods to prepare 2-Benzothiazol-2-yl-2-methylpropionitrile involves the alkylation of benzothiazol-2-ylacetonitrile using sodium hydride and methyl iodide in dry tetrahydrofuran (THF):

- Step 1: Sodium hydride (NaH) is suspended in dry THF and cooled to approximately -5°C.

- Step 2: A solution of benzothiazol-2-ylacetonitrile is added dropwise at temperatures below 10°C.

- Step 3: The mixture is heated to reflux for 1 hour, then cooled to 0°C.

- Step 4: Methyl iodide (CH3I) is added dropwise below 10°C, and the reaction is stirred overnight at room temperature.

- Step 5: The reaction mixture is quenched with ice-water, extracted with ethyl acetate, washed, dried, and concentrated to yield a crude brown oil.

- Step 6: Purification by silica gel column chromatography (eluent: toluene/CH2Cl2 4:1 v/v) affords the target compound as a brown oil (yield ~103 g from 120 g starting material).

This method exploits the deprotonation of the methylene adjacent to the nitrile, enabling nucleophilic substitution with methyl iodide to introduce the methyl group, forming the 2-methylpropionitrile side chain.

Methylation Using Quaternary Ammonium Salts and Base

Recent research has demonstrated a selective methylation protocol for arylacetonitriles, including benzothiazole derivatives, employing quaternary ammonium salts as methylating agents:

- Reagents: PhMe3NI (trimethylphenylammonium iodide) and cesium carbonate (Cs2CO3) as base.

- Solvent: Toluene.

- Conditions: Heating at 120°C for approximately 26 hours.

- Results: This method achieves selective α-C-monomethylation of 2-benzothiazolyl acetonitriles with yields around 71%.

- Additional Findings: The benzothiazole ring's electron-withdrawing nature increases acidity at the benzylic position, allowing selective dimethylation under stronger base conditions or higher methylating agent equivalents.

- Environmental Aspect: Alternative greener solvents such as tert-butanol and 2-methyl-THF were tested but toluene remained superior in yield and selectivity.

This approach offers a modern, selective, and potentially more environmentally friendly route to this compound derivatives, with the possibility of tuning mono- or dimethylation by reaction conditions.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Benzothiazol-2-ylacetonitrile | NaH, MeI, dry THF, reflux, silica gel chromatography | ~85-90 | Classic alkylation of benzothiazol acetonitrile |

| 2 | 2-Amino-2-methylpropionitrile + 2-aminothiophenol | Acetic acid, room temperature | Up to 92 | Direct cyclization forming benzothiazole ring |

| 3 | 2-Benzothiazolyl acetonitrile derivatives | PhMe3NI, Cs2CO3, toluene, 120°C, 26 h | ~71 | Selective mono- or dimethylation via quaternary ammonium salts |

Research Findings and Considerations

- The alkylation method (Method 1) requires careful temperature control and handling of reactive bases and alkyl halides, which may limit scalability.

- Cyclization from amino nitriles and aminothiophenols (Method 2) provides a straightforward, high-yield route suitable for bulk synthesis.

- The quaternary ammonium salt methylation (Method 3) introduces a selective and tunable methylation strategy, expanding the synthetic toolbox with potential for late-stage functionalization of bioactive molecules.

- The benzothiazole moiety's electronic properties significantly influence the reactivity and selectivity of methylation reactions.

- Purification typically involves silica gel chromatography and recrystallization to obtain analytically pure compounds.

- Environmental impact considerations favor the exploration of greener solvents, though toluene remains the most effective solvent currently.

Q & A

Q. What are the recommended synthetic routes for 2-Benzothiazol-2-yl-2-methylpropionitrile in laboratory settings?

A common approach involves condensation reactions between benzothiazole derivatives and nitrile-containing precursors. For example, analogous compounds like 2-(5-arylidene-4-oxo-3-phenyl-thiazolidin-2-ylidene)-3-oxo-propionitriles have been synthesized via reactions between aromatic aldehydes and 4-thiazolidinone derivatives under acidic conditions . Adapting this methodology, researchers could substitute reagents to target the benzothiazole scaffold. Reaction optimization (e.g., solvent selection, temperature) is critical to minimize byproducts.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Key methods include:

- NMR Spectroscopy : and NMR can identify characteristic peaks for the benzothiazole ring (e.g., deshielded aromatic protons at 7.5–8.5 ppm) and the methylpropionitrile group (singlet for methyl groups, ~1.6 ppm) .

- Mass Spectrometry (HRMS) : Accurate mass measurements validate molecular formula and purity .

- X-ray Crystallography : Single-crystal analysis using programs like SHELXL (via SHELX suite) resolves bond lengths, angles, and packing motifs .

Q. What computational models predict the compound’s solvation behavior and electronic properties?

The conductor-like polarizable continuum model (C-PCM) is widely used to calculate solvation energies, dipole moments, and frontier molecular orbitals (HOMO/LUMO) in solvents like acetonitrile or water. This model accounts for solute-solvent interactions and provides insights into reactivity trends (e.g., nucleophilic attack sites) .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s reactivity in catalytic systems?

The benzothiazole moiety acts as a π-acceptor ligand in coordination chemistry. For example, palladium(II) complexes with benzothiazole-derived ligands exhibit catalytic activity in cross-coupling reactions. Steric hindrance from the methylpropionitrile group may modulate metal-ligand binding affinity, which can be studied via DFT calculations and kinetic experiments .

Q. What strategies resolve contradictions in reported biological activities of structurally related compounds?

Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) often arise from assay conditions or substituent variations. A systematic approach includes:

- Meta-analysis : Compare studies using standardized protocols (e.g., MIC values against E. coli).

- Structure-Activity Relationship (SAR) : Map functional groups (e.g., electron-withdrawing vs. donating) to activity trends .

- Dose-Response Validation : Replicate experiments under controlled conditions to rule out false positives .

Q. How does the compound’s stability vary under different storage or reaction conditions?

Stability studies should assess:

- Thermal Degradation : Thermogravimetric analysis (TGA) under nitrogen/air to identify decomposition temperatures.

- Photostability : UV-Vis spectroscopy under light exposure (e.g., 254 nm) to detect benzothiazole ring cleavage.

- Hydrolytic Stability : Monitor pH-dependent degradation (e.g., nitrile hydrolysis to amides in acidic media) .

Methodological Considerations

Q. What crystallographic software tools are recommended for refining the compound’s crystal structure?

The SHELX suite (SHELXL, SHELXS) is the gold standard for small-molecule refinement. Key features include:

Q. How can researchers validate synthetic yields when scaling up reactions?

Optimize scalability via:

Q. What safety protocols are critical when handling nitrile-containing benzothiazole derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.